molecular formula C17H19N3O3S2 B2596870 S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate CAS No. 324581-69-3

S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate

Cat. No. B2596870
CAS RN: 324581-69-3
M. Wt: 377.48
InChI Key: DGPUXVNELHIIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-(2-[(4-Methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate” is a chemical compound with the molecular formula C17H19N3O3S2 . Its average mass is 377.481 Da and its monoisotopic mass is 377.086792 Da . This product is not intended for human or veterinary use and is meant for research purposes only.

Scientific Research Applications

Application in Drug Metabolism

One study demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of LY451395, a compound structurally related to the one , for full structure characterization by nuclear magnetic resonance spectroscopy. This approach was pivotal in generating analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).

Inhibition of Corrosion

Research into Schiff bases derived from compounds with a similar structural framework has shown significant potential in the inhibition of corrosion in mild steel within acid solutions. These findings suggest potential applications in industrial processes that require corrosion resistance materials (Behpour et al., 2009).

Novel Thiol Reagent Development

A novel thiol reagent, 2-[(methylsulfonyl)thio]ethyl [N-(N,N-dimethylamino)ethyl]carbamate (MTSAC), was synthesized for probing ion channel structure. This compound is related by its functional group to the thiocarbamate class, demonstrating the utility of such compounds in biochemical research to understand ion channel proteins (Foong et al., 1997).

Sulfonium Compounds in Biochemical Processes

S-Adenosylmethionine (SAM or AdoMet), a biological sulfonium compound, showcases the diverse biochemical roles of sulfonium compounds, similar in functionality to the compound . SAM is used in a wide range of metabolic reactions, emphasizing the biological significance of such chemical structures (Fontecave et al., 2004).

Synthesis of Novel Compounds

Studies on the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles from arylsulfonyl(thio)propionitriles highlight the chemical versatility and potential for creating bioactive molecules of compounds related to the one . These reactions open pathways for developing new therapeutic agents with a range of biological activities (Moskvichev et al., 2001).

properties

IUPAC Name

S-[(2Z)-2-(4-methylanilino)-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-12-3-7-14(8-4-12)19-16(11-24-17(18)21)20-25(22,23)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPUXVNELHIIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate

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